molecular formula C9H4ClF2NO3 B15207134 2-(Difluoromethoxy)benzo[d]oxazole-4-carbonyl chloride

2-(Difluoromethoxy)benzo[d]oxazole-4-carbonyl chloride

Cat. No.: B15207134
M. Wt: 247.58 g/mol
InChI Key: PCPIKYXATANMFP-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-(Difluoromethoxy)benzo[d]oxazole-4-carbonyl chloride is a heterocyclic compound that contains both an oxazole ring and a difluoromethoxy group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(Difluoromethoxy)benzo[d]oxazole-4-carbonyl chloride typically involves the reaction of 2-(difluoromethoxy)benzo[d]oxazole with thionyl chloride. The reaction is carried out under reflux conditions, and the product is purified through distillation or recrystallization .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process .

Chemical Reactions Analysis

Types of Reactions

2-(Difluoromethoxy)benzo[d]oxazole-4-carbonyl chloride undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

    Nucleophilic substitution: The major products are the corresponding amides, esters, or thioesters.

    Oxidation: Oxidized derivatives of the oxazole ring.

    Reduction: Reduced derivatives of the oxazole ring.

Scientific Research Applications

2-(Difluoromethoxy)benzo[d]oxazole-4-carbonyl chloride has several applications in scientific research:

    Medicinal Chemistry: It is used as a building block for the synthesis of various pharmaceuticals, including anti-inflammatory and anticancer agents.

    Materials Science: The compound is used in the development of advanced materials with unique properties, such as high thermal stability and electrical conductivity.

    Biological Research: It is employed in the study of enzyme inhibitors and receptor modulators.

Mechanism of Action

The mechanism of action of 2-(Difluoromethoxy)benzo[d]oxazole-4-carbonyl chloride involves its interaction with specific molecular targets. The difluoromethoxy group enhances the compound’s lipophilicity, allowing it to easily penetrate cell membranes. Once inside the cell, it can interact with enzymes or receptors, modulating their activity and leading to various biological effects .

Comparison with Similar Compounds

Similar Compounds

  • 2-Methoxybenzo[d]oxazole-4-carbonyl chloride
  • 2-Ethoxybenzo[d]oxazole-4-carbonyl chloride
  • 2-(Trifluoromethoxy)benzo[d]oxazole-4-carbonyl chloride

Uniqueness

2-(Difluoromethoxy)benzo[d]oxazole-4-carbonyl chloride is unique due to the presence of the difluoromethoxy group, which imparts distinct chemical and physical properties. This group enhances the compound’s stability and lipophilicity, making it more effective in various applications compared to its analogs .

Properties

Molecular Formula

C9H4ClF2NO3

Molecular Weight

247.58 g/mol

IUPAC Name

2-(difluoromethoxy)-1,3-benzoxazole-4-carbonyl chloride

InChI

InChI=1S/C9H4ClF2NO3/c10-7(14)4-2-1-3-5-6(4)13-9(15-5)16-8(11)12/h1-3,8H

InChI Key

PCPIKYXATANMFP-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=C2C(=C1)OC(=N2)OC(F)F)C(=O)Cl

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.